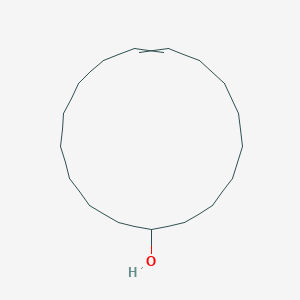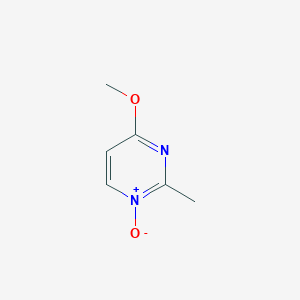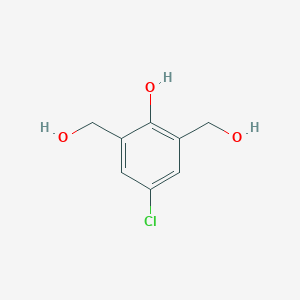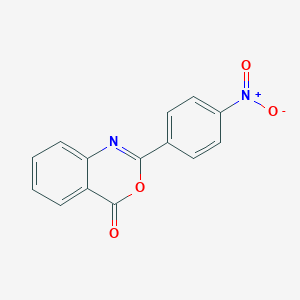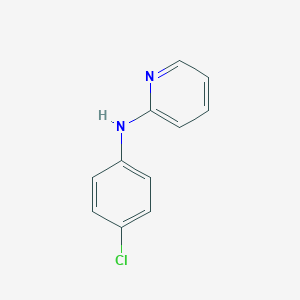
Pyridine, 2-(p-chloroanilino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(p-chloroanilino)- is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Pyridine, 2-(p-chloroanilino)- has various scientific research applications. It is commonly used as a building block in the synthesis of other compounds. For example, it can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Additionally, it has been used in the development of new catalysts for organic reactions.
Mécanisme D'action
The mechanism of action of pyridine, 2-(p-chloroanilino)- is not fully understood. However, it is known to act as a nucleophile due to the presence of a nitrogen atom in the pyridine ring. This property makes it useful in organic reactions where it can act as a catalyst or a reactant.
Effets Biochimiques Et Physiologiques
Pyridine, 2-(p-chloroanilino)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells in vitro. Further studies are needed to determine its potential toxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pyridine, 2-(p-chloroanilino)- in lab experiments is its availability. It is a commercially available compound that can be easily obtained. Additionally, it is relatively stable and can be stored for long periods of time. One limitation is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of pyridine, 2-(p-chloroanilino)- in scientific research. One direction is the development of new catalysts based on this compound. Another direction is the study of its potential toxicity and its effects on living organisms. Additionally, it can be used in the development of new pharmaceuticals and agrochemicals.
Conclusion
In conclusion, pyridine, 2-(p-chloroanilino)- is a versatile compound that has many potential applications in scientific research. Its unique properties make it useful in organic reactions, and it can be used as a building block in the synthesis of other compounds. While its potential toxicity is a limitation, further studies can help determine its safety and potential uses.
Méthodes De Synthèse
Pyridine, 2-(p-chloroanilino)- can be synthesized using various methods. One of the most common methods is the reaction of 2-chloropyridine with p-chloroaniline in the presence of a catalyst such as palladium. The reaction occurs through a nucleophilic substitution mechanism, leading to the formation of pyridine, 2-(p-chloroanilino)-.
Propriétés
Numéro CAS |
22681-77-2 |
|---|---|
Nom du produit |
Pyridine, 2-(p-chloroanilino)- |
Formule moléculaire |
C11H9ClN2 |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |
Clé InChI |
PRZYJLBEQGBXQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
Autres numéros CAS |
22681-77-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



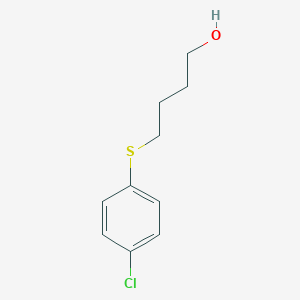
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
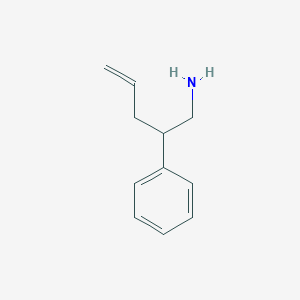
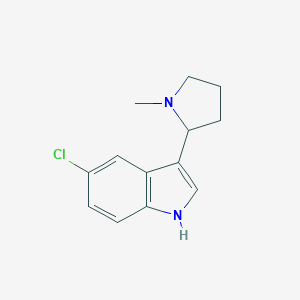
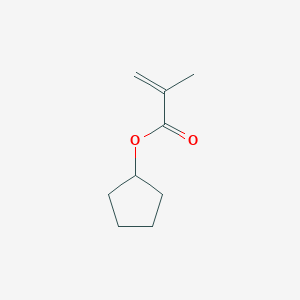
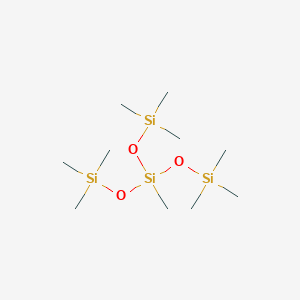
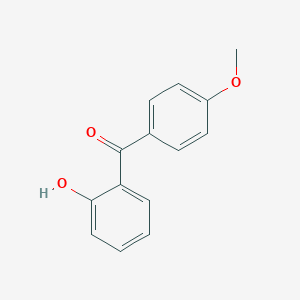
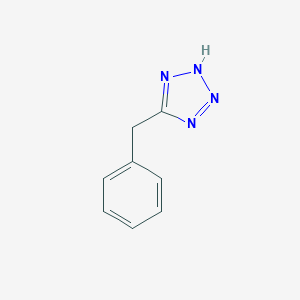
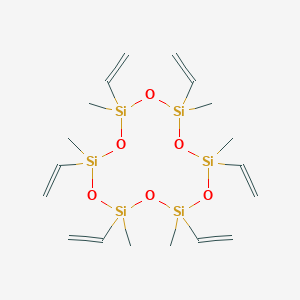
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
